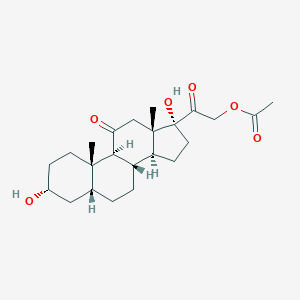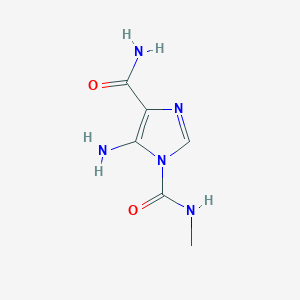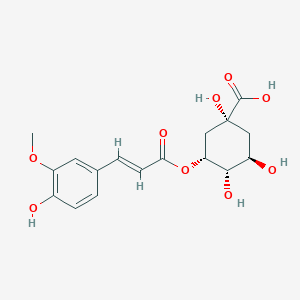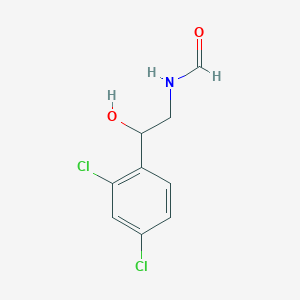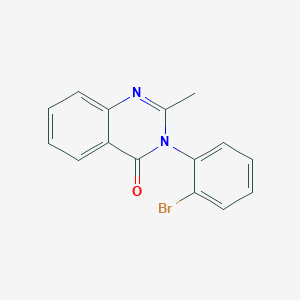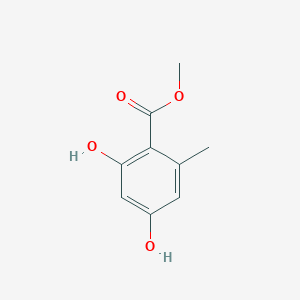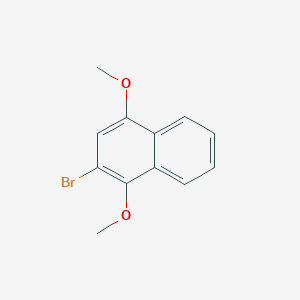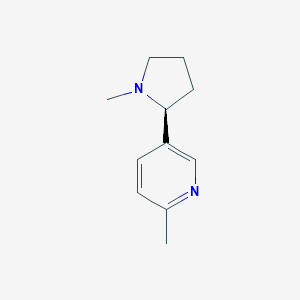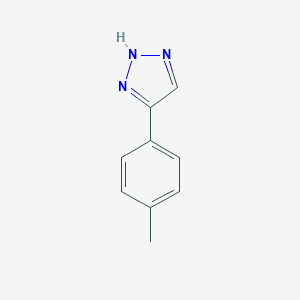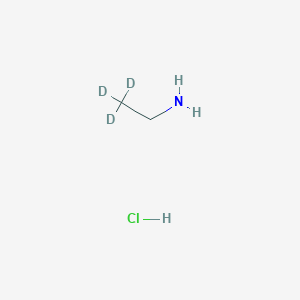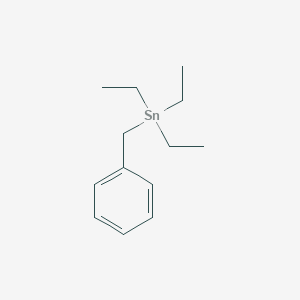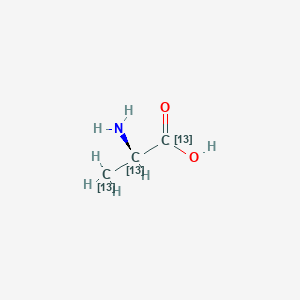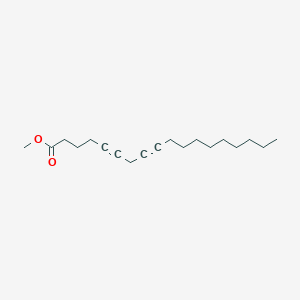
Methyl octadeca-5,8-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadeca-5,8-diynoate, also known as MOD, is a compound that has gained significant interest in scientific research due to its unique properties. It is a member of the diynoic acid family, which is characterized by their triple bonds and unsaturated carbon chains. MOD has been found to have potential applications in various fields, including medicine, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of Methyl octadeca-5,8-diynoate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemische Und Physiologische Effekte
Methyl octadeca-5,8-diynoate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce tumor growth in mice. However, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl octadeca-5,8-diynoate in lab experiments is its unique properties, such as its triple bond and unsaturated carbon chain, which make it a useful building block for the synthesis of complex molecules. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methyl octadeca-5,8-diynoate. One direction is to explore its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to investigate its properties as a precursor for the synthesis of conductive polymers and carbon nanotubes. Additionally, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Synthesemethoden
Methyl octadeca-5,8-diynoate can be synthesized through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the oxidative cleavage of terminal alkynes. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. The oxidative cleavage of terminal alkynes involves the reaction of a terminal alkyne with ozone or hydrogen peroxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl octadeca-5,8-diynoate has been found to have potential applications in various fields of scientific research. In organic chemistry, it can be used as a building block for the synthesis of complex molecules due to its triple bond and unsaturated carbon chain. In materials science, it can be used as a precursor for the synthesis of conductive polymers and carbon nanotubes. In medicine, it has been found to have anticancer and antimicrobial properties.
Eigenschaften
CAS-Nummer |
18202-21-6 |
|---|---|
Produktname |
Methyl octadeca-5,8-diynoate |
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-5,8-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |
InChI-Schlüssel |
MNOXJMPZZXVJJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
Synonyme |
5,8-Octadecadiynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
